(5-But-3-ynylpyridin-2-yl)isopropylamine
Description
(5-But-3-ynylpyridin-2-yl)isopropylamine is a synthetic amine derivative featuring a pyridine core substituted with a but-3-ynyl group at position 5 and an isopropylamine moiety at position 2. For instance, aminolysis reactions involving isopropylamine (e.g., formation of formamidines) highlight its utility in generating nitrogen-containing heterocycles, which are pharmacologically relevant .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5-but-3-ynyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H16N2/c1-4-5-6-11-7-8-12(13-9-11)14-10(2)3/h1,7-10H,5-6H2,2-3H3,(H,13,14) |
InChI Key |
JRYOGPBLXWANQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)CCC#C |
Origin of Product |
United States |
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In a study evaluating various 5-pyridine derivatives, compounds similar to (5-But-3-ynylpyridin-2-yl)isopropylamine demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data suggests a notable anti-inflammatory profile for the compound .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several contexts:
Cancer Treatment
In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls. Its ability to target cancer cells while sparing normal cells is particularly noteworthy, making it a candidate for further development as an anticancer agent .
Neurological Disorders
Studies have indicated that compounds containing pyridine moieties can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders. The specific mechanisms by which this compound may exert these effects are still under investigation.
Case Studies
Case Study on Tumor Growth Inhibition
A study involving xenograft models demonstrated that this compound significantly inhibited tumor growth. The results indicated that the compound could be effective in reducing tumor size and improving survival rates in treated subjects .
Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its potential use in clinical settings .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on various studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include pyridine/pyrimidine derivatives and triazine herbicides with isopropylamine substituents. Differences in substituent positions and molecular frameworks influence physicochemical and biological properties.
Physicochemical Properties
- Solubility and Stability : Glyphosate isopropylamine’s salt form improves solubility for agricultural use , whereas pyrimidine derivatives like 4-chloro-5-methoxy-pyrimidin-2-yl-isopropylamine face challenges in solubility for NMR analysis . The alkyne group in this compound may confer rigidity or reactivity, influencing its stability.
- Synthetic Challenges: Reactions involving isopropylamine (e.g., aminolysis) require careful control of donor excess and conditions to avoid side products, as seen in hexahydropyrimidine synthesis .
Cross-Reactivity and Structure-Activity Relationships (SAR)
- Triazine Herbicides : Propazine and ametryn share an R3 isopropylamine group, leading to 41.5% and 18.86% cross-reactivity, respectively, with anti-atrazine antibodies. This underscores the importance of substituent position in molecular recognition .
- Thiophene Derivatives: Moving the amino group from propylamide to isopropylamide reduces MIC values by ~50%, highlighting the role of branched amines in enhancing antimicrobial activity .
Analytical Considerations
- Chromatography : Isopropylamine is used as a basic additive (0.1–2% v/v) in supercritical fluid chromatography (SFC) to improve peak shape for basic compounds .
- Detection Challenges : Isopropylamine derivatives (e.g., 4-phenyl-2-butylamine) may co-elute in GC due to similar boiling points, necessitating advanced analytical methods .
Preparation Methods
Step 1: Synthesis of 2-Chloro-5-iodopyridine
Step 2: Buchwald-Hartwig Amination at C2
Step 3: Sonogashira Coupling at C5
Data Table 1: Optimization of Route 1
| Step | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2 | Pd(OAc)₂/XantPhos | Toluene | 110 | 88 |
| 3 | Pd(PPh₃)₂Cl₂/CuI | THF | 60 | 72 |
One-Pot Halogenation and Coupling
-
Procedure :
-
Advantages : Reduced purification steps.
Alternative Methods
Reductive Amination
Nickel-Catalyzed Cross-Coupling
-
Substrate : 2-Chloro-5-but-3-ynylpyridine + Isopropylamine.
Challenges and Optimization
Selectivity in Halogenation
Stability of Alkyne Intermediates
Catalyst Loading
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H), 7.72 (dd, J = 8.8, 2.4 Hz, 1H), 6.55 (d, J = 8.8 Hz, 1H), 3.45 (sept, J = 6.4 Hz, 1H), 2.85 (t, J = 6.8 Hz, 2H), 2.50 (td, J = 6.8, 2.4 Hz, 2H), 1.98 (t, J = 2.4 Hz, 1H), 1.25 (d, J = 6.4 Hz, 6H).
-
HRMS : [M+H]⁺ calc. for C₁₂H₁₇N₂: 189.1386; found: 189.1389.
Industrial-Scale Considerations
Q & A
Q. What safety protocols are critical when handling (5-But-3-ynylpyridin-2-yl)isopropylamine in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Use local exhaust ventilation to minimize vapor exposure. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Use grounded containers to avoid static discharge .
- Emergency Procedures: In case of spills, evacuate the area and use non-sparking tools for cleanup. Neutralize residual amine with dilute acetic acid .
Q. How can the purity of this compound be verified during synthesis?
Methodological Answer:
- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., DB-WAX) to separate and quantify the compound. Compare retention times with standards .
- Spectroscopy: Confirm structural integrity via -NMR (pyridine protons at δ 7.5–8.5 ppm; alkyne protons at δ 1.8–2.5 ppm) and FT-IR (C≡C stretch at ~2100 cm, NH stretch at ~3300 cm) .
Q. What synthetic routes are effective for introducing the but-3-ynyl group to pyridine derivatives?
Methodological Answer:
- Sonogashira Coupling: React 5-bromo-pyridin-2-yl intermediates with but-3-yne using Pd(PPh)/CuI catalysis in THF/triethylamine. Optimize temperature (60–80°C) and reaction time (12–24 hrs) .
- Protection-Deprotection: Protect the isopropylamine group with Boc anhydride before coupling to avoid side reactions. Deprotect with TFA post-synthesis .
Advanced Research Questions
Q. How does the inductive effect of the pyridinyl substituent influence the basicity of the isopropylamine moiety?
Methodological Answer:
- Electronic Analysis: The pyridine ring exerts a −I (electron-withdrawing) effect, reducing electron density on the adjacent amine. Measure pK via potentiometric titration in aqueous ethanol. Compare with isopropylamine (pK ~10.6) to quantify the reduction .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict proton affinity .
Q. What catalytic systems optimize the amination step in synthesizing this compound?
Methodological Answer:
- Heterogeneous Catalysis: Use Ni/AlO catalysts (5–10 wt% Ni) under 0.3–0.4 MPa H at 110–120°C. Monitor conversion via in situ FT-IR .
- Reaction Optimization: Apply iterative design-of-experiment (DoE) methods to balance acetone:ammonia molar ratios (1:3–4) and space velocity (0.3–0.5 h) for >95% yield .
Q. How can biodegradation pathways of this compound be assessed for environmental risk?
Methodological Answer:
- OECD 301F Test: Incubate with activated sludge (30 mg/L) for 28 days. Measure residual compound via LC-MS/MS. A >70% degradation indicates ready biodegradability .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., hydroxylated pyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
